1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a fluoropyridinyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluoropyridinyl group can engage in hydrogen bonding and π-π interactions, while the nitrile group can act as an electrophile. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with the fluorine atom in a different position.
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the specific positioning of the fluorine atom and the presence of the cyclobutane ring.
Properties
Molecular Formula |
C10H9FN2 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9FN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 |
InChI Key |
SNBOUYXTTHJDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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